N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction of the compound with its targets could involve various types of chemical bonds and interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The exact mode of action would depend on the structure of the compound and its target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it could inhibit or activate enzymes, bind to receptors and modulate their activity, or interfere with the synthesis or degradation of other molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties such as solubility, stability, and size. These properties would influence how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. It could lead to changes in cell signaling, gene expression, metabolic activity, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more effective or stable under certain pH conditions, or its action might be enhanced or inhibited by the presence of certain other molecules .
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-12-3-9-15(10-4-12)26-20(28)18-17(24-21(26)29)16(11-25(18)2)19(27)23-14-7-5-13(22)6-8-14/h3-11H,1-2H3,(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIOUZAXQONZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=C(C=C4)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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